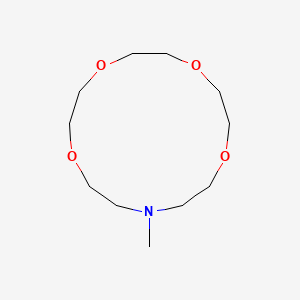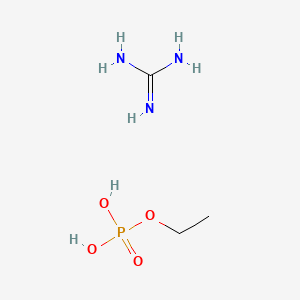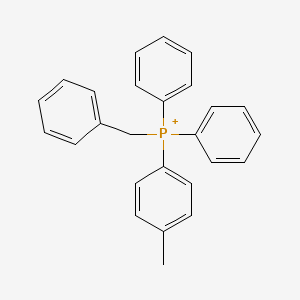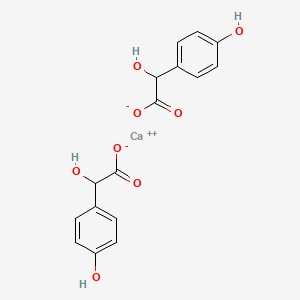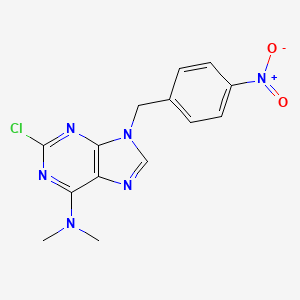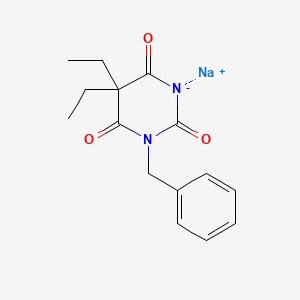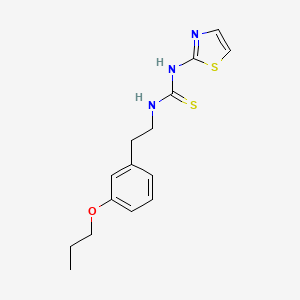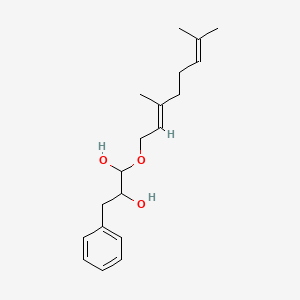
3-(Hydroxymethyl)-5-methylsalicylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-5-methylsalicylaldehyde is an organic compound with a unique structure that includes both hydroxymethyl and aldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methylsalicylaldehyde typically involves the hydroxymethylation of 5-methylsalicylaldehyde. One common method is the reaction of 5-methylsalicylaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then oxidized to form the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-5-methylsalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-methylsalicylaldehyde.
Reduction: 3-(Hydroxymethyl)-5-methylsalicyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Hydroxymethyl)-5-methylsalicylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-5-methylsalicylaldehyde involves its interaction with various molecular targets. The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, but with a furan ring structure.
3-Hydroxymethyl-3-methyl-oxetane: Contains a hydroxymethyl group and an oxetane ring.
Uniqueness
3-(Hydroxymethyl)-5-methylsalicylaldehyde is unique due to its combination of hydroxymethyl and aldehyde functional groups on a salicylaldehyde backbone. This structure provides distinct reactivity and potential for diverse applications compared to other similar compounds.
特性
CAS番号 |
65448-72-8 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
2-hydroxy-3-(hydroxymethyl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-4,11-12H,5H2,1H3 |
InChIキー |
ZDFBTCGNMLBHHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






